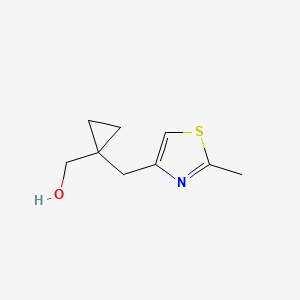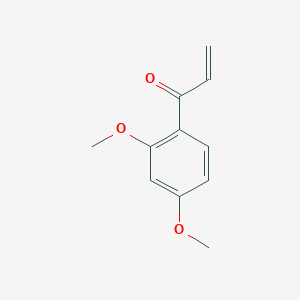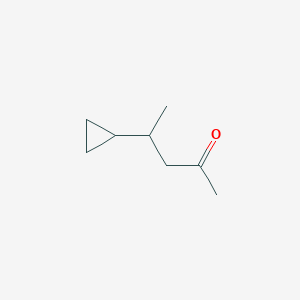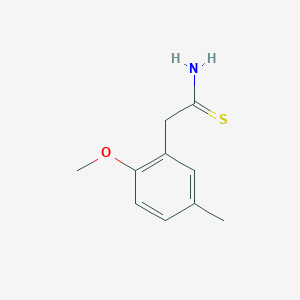
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O6 This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4-trimethoxybenzaldehyde.
Reaction with Glycine: The aldehyde is reacted with glycine in the presence of a base to form an imine intermediate.
Hydrolysis: The imine intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethanol.
Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.
科学研究应用
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid can be compared with other similar compounds:
2-Hydroxy-2-(4-methoxyphenyl)acetic acid: This compound has a single methoxy group and may exhibit different reactivity and biological activity.
3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety, which may affect its chemical properties and applications.
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: The presence of tert-butyl and dimethyl groups introduces steric hindrance, potentially altering its reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in medicine and industry.
属性
分子式 |
C11H14O6 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8,12H,1-3H3,(H,13,14) |
InChI 键 |
CSXDYKVIDHWGCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(C(=O)O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


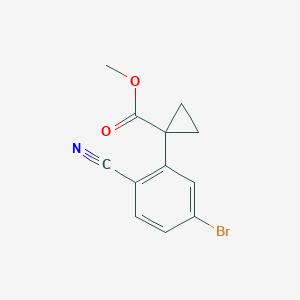
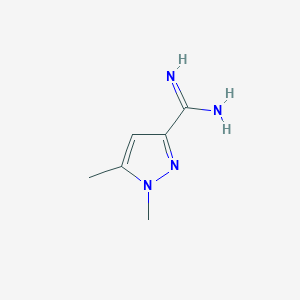

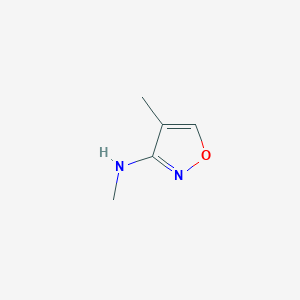
![2,2-Difluoro-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B15319827.png)
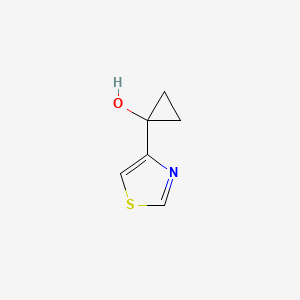
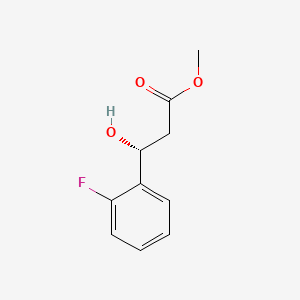
![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)
